molecular formula C8H17N3.ClH<br>C8H18ClN3 B1671097 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride CAS No. 25952-53-8

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Cat. No.: B1671097
CAS No.: 25952-53-8
M. Wt: 191.70 g/mol
InChI Key: FPQQSJJWHUJYPU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, commonly known as EDC hydrochloride, is a water-soluble carbodiimide. It is widely used in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates. EDC hydrochloride is typically employed as a carboxyl-activating agent for the coupling of primary amines to yield amide bonds .

Mechanism of Action

Target of Action

The primary targets of EDC hydrochloride are carboxyl groups and primary amines . EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct. The desired amide is obtained .

Biochemical Pathways

EDC hydrochloride is involved in the formation of amide bonds and phosphoesters . It is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . EDC can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It’s important to note that edc is water-soluble and typically employed in the 40-60 pH range .

Result of Action

The result of EDC hydrochloride action is the formation of amide bonds between carboxyl groups and primary amines . This is often used in the creation of peptides, protein-nucleic acid crosslinks, and immunoconjugates .

Action Environment

The action of EDC hydrochloride is influenced by environmental factors such as pH and temperature. It is typically employed in the 4.0-6.0 pH range . The intermediate formed during the reaction is unstable in aqueous solutions, so two-step conjugation procedures often rely on N-hydroxysuccinimide (NHS) for stabilization .

Safety and Hazards

EDC may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

EDC is often used in combination with N -hydroxysuccinimide (NHS) for the immobilization of large biomolecules . It is also used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . Future applications may continue to explore these areas.

Biochemical Analysis

Biochemical Properties

EDC hydrochloride has been mainly used for coupling carboxyl and amine groups since the 1970s . It reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This reaction can be stabilized with the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS . EDC hydrochloride is well known for its efficiency in coupling two molecules of proteins, proteins and peptides, proteins and oligonucleotides, and proteins with small molecules .

Cellular Effects

When added to cultures of transformed cells, EDC hydrochloride induced a G2/M blockade followed by cell death . It has been shown to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

EDC hydrochloride works by activating carboxyl groups for direct reaction with primary amines via amide bond formation . It forms an active O-acylisourea intermediate that is easily displaced by nucleophilic attack from primary amino groups in the reaction mixture . The primary amine forms an amide bond with the original carboxyl group, and an EDC by-product is released as a soluble urea derivative .

Temporal Effects in Laboratory Settings

The effects of EDC hydrochloride over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The concentration of the system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1 ) .

Dosage Effects in Animal Models

The effects of EDC hydrochloride vary with different dosages in animal models

Metabolic Pathways

EDC hydrochloride is involved in metabolic pathways that include any enzymes or cofactors that it interacts with

Transport and Distribution

EDC hydrochloride is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: EDC hydrochloride can be synthesized by coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, EDC hydrochloride is produced in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The product is then purified through crystallization and other separation techniques to achieve the desired quality .

Properties

InChI

InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FPQQSJJWHUJYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50880076
Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride
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Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Aldrich MSDS]
Record name 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride
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CAS No.

7084-11-9, 25952-53-8
Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?)
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Record name 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
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Record name Ethyldimethylaminopropyl carbodiimide hydrochloride
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Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1)
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Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride
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Record name N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride
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Record name N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine hydrochloride
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Record name 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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